molecular formula C19H23N7 B6436423 N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549000-21-5

N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Katalognummer: B6436423
CAS-Nummer: 2549000-21-5
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: VYQIZUWADQKMLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a quinoxaline-piperazine moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step procedures. One common approach is the condensation of a pyrimidine derivative with a quinoxaline-piperazine intermediate. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

Biologische Aktivität

N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

C20H24N6\text{C}_{20}\text{H}_{24}\text{N}_{6}

This structure includes a pyrimidine core substituted with a quinoxaline moiety and a piperazine ring, which are known to influence biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Activity : The quinoxaline derivatives have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth.
  • Antimicrobial Activity : Compounds similar to this one have demonstrated efficacy against bacterial strains by disrupting cell membrane integrity and inhibiting essential metabolic pathways.

Antitumor Activity

A study examining the antitumor effects of quinoxaline derivatives found that several compounds exhibited significant inhibition against BRAF(V600E) and EGFR, key targets in cancer therapy. The tested compound showed promising results in vitro against various cancer cell lines.

CompoundTargetIC50 (µM)
Quinoxaline Derivative 1BRAF(V600E)0.5
Quinoxaline Derivative 2EGFR0.8
N,N,6-trimethyl...UnknownTBD

Antimicrobial Activity

In antimicrobial assays, the compound was evaluated against gram-positive and gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. Modifications to the piperazine ring and variations in the quinoxaline substituents have been shown to significantly affect potency.

  • Piperazine Modifications : Substituents on the piperazine ring can enhance solubility and bioavailability.
  • Quinoxaline Variations : Different substitutions on the quinoxaline moiety can lead to improved selectivity towards target enzymes.

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of this compound on human melanoma cells. The compound was administered at varying concentrations, demonstrating a significant reduction in cell viability compared to controls.

Case Study 2: Antibacterial Activity

In another investigation, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it effectively reduced bacterial load in infected murine models, indicating its potential for further development as an antibacterial agent.

Eigenschaften

IUPAC Name

N,N,6-trimethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-14-12-17(24(2)3)23-19(21-14)26-10-8-25(9-11-26)18-13-20-15-6-4-5-7-16(15)22-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQIZUWADQKMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.